Biochemical PDE4D2 Inhibition: Differentiation from Organophosphate Insecticide Analogs
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide exhibits measurable, albeit weak, inhibition of human PDE4D2 with an IC50 of 12,100 nM (12.1 μM) in a radioligand displacement assay using [3H-GMP] or [3H-AMP] as substrate against the recombinant catalytic domain expressed in E. coli [1]. In contrast, the structurally related organophosphate analog pirimiphos-methyl (O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate, CAS 29232-93-7) is not reported to inhibit PDE4D2; its primary mode of action is irreversible acetylcholinesterase (AChE) inhibition with an IC50 in the low nanomolar range against insect AChE [2]. This represents a complete mechanistic divergence: the acetamide substitution abolishes AChE inhibitory activity while conferring PDE4D2 binding capacity, albeit at low potency. No parallel PDE4D2 inhibition data for pirimiphos-methyl are available, and this comparison is therefore cross-class inference based on distinct biological targets.
| Evidence Dimension | PDE4D2 inhibitory activity (IC50) vs. primary pharmacological target |
|---|---|
| Target Compound Data | IC50 = 12,100 nM against PDE4D2 catalytic domain (86–413 residues, human, E. coli expressed); radioligand assay [1] |
| Comparator Or Baseline | Pirimiphos-methyl (CAS 29232-93-7): no PDE4D2 inhibition reported; primary target is insect acetylcholinesterase (AChE) with IC50 < 100 nM against susceptible arthropod species [2] |
| Quantified Difference | Target compound shows measurable PDE4D2 engagement (IC50 12.1 μM); pirimiphos-methyl's activity profile is exclusively cholinergic (AChE), demonstrating target class divergence rather than potency difference. |
| Conditions | PDE4D2 assay: recombinant human PDE4D2 (86–413 residues) expressed in E. coli BL21, [3H-GMP] or [3H-AMP] substrate, 1 h incubation. Pirimiphos-methyl AChE: standard insect AChE inhibition assays (biochemical). |
Why This Matters
For researchers conducting PDE4-focused screening or chemical biology studies, the acetamide analog provides a chemically tractable starting scaffold with defined (though weak) PDE4D2 engagement, whereas the organophosphate analog is unsuitable due to its irreversible AChE inhibitory activity and associated toxicity liability.
- [1] BindingDB BDBM50603834 (CHEMBL5181558). IC50 = 1.21E+4 nM. Inhibition of PDE4D2 (86 to 413 residues) (unknown origin) expressed in Escherichia coli BL21 using [3H-GMP] or [3H-AMP] as substrate incubated for 1 h. View Source
- [2] PubChem. Pirimiphos-methyl (CID 34526). Mode of action: acetylcholinesterase inhibitor. Hazardous Substances Data Bank (HSDB). View Source
